ToAMP4 can be synthesized using recombinant DNA technology. This involves cloning the gene that encodes for ToAMP4 into expression vectors suitable for host organisms such as Escherichia coli or Pichia pastoris. The synthesis process typically includes the following technical steps:
These methods ensure that ToAMP4 is produced in sufficient quantities for further analysis and application.
The molecular structure of ToAMP4 features a compact arrangement stabilized by multiple disulfide bonds, typical of antimicrobial peptides. It has a molecular weight ranging from 2 to 6 kilodaltons and contains a characteristic cysteine motif that contributes to its structural integrity. The secondary structure analysis indicates that ToAMP4 exhibits both alpha-helical and beta-sheet characteristics, which are essential for its bioactivity.
ToAMP4 demonstrates significant antimicrobial activity through various chemical interactions with microbial membranes. The primary reactions include:
These reactions are critical for its function as an antimicrobial agent and highlight its potential in therapeutic applications.
The mechanism of action of ToAMP4 involves several steps:
This mechanism underscores the effectiveness of ToAMP4 against both Gram-positive and Gram-negative bacteria.
ToAMP4 exhibits several notable physical and chemical properties:
ToAMP4 has significant potential in various scientific fields:
The versatility and efficacy of ToAMP4 make it a valuable compound for future research and application in combating microbial threats.
ToAMP4 was first isolated from the flowers of the common dandelion (Taraxacum officinale Wigg.) using a multi-step purification protocol. Researchers employed acetic acid extraction followed by sequential chromatography: affinity, size-exclusion, and reversed-phase high-performance liquid chromatography (RP-HPLC) [1]. This rigorous methodology enabled the separation of ToAMP4 from other floral components, confirming its status as a novel peptide. The N-terminal amino acid sequence was determined via automated Edman degradation, revealing a 41-amino acid backbone with three disulfide bonds—a hallmark of stability among cysteine-rich antimicrobial peptides (AMPs) [1]. Unlike many AMPs derived from seeds or leaves, ToAMP4's floral origin highlights the ecological role of dandelion flowers as chemical defense hubs against phytopathogens.
Table 1: Extraction and Purification Protocol for ToAMP4
Step | Method | Purpose | Key Outcome |
---|---|---|---|
Primary Extraction | Acetic Acid Homogenization | Solubilize peptide fractions | Crude peptide extract |
Intermediate Purification | Affinity Chromatography | Bind target peptides selectively | Partial separation from contaminants |
Size Separation | Size-Exclusion Chromatography | Isolate by molecular weight | Enriched AMP fraction |
Final Purification | RP-HPLC | Resolve individual peptides | >95% pure ToAMP4 |
Phylogenetic analysis classifies ToAMP4 within a unique clade alongside dandelion-specific peptides ToAMP1 and ToAMP2. This trio shares an unconventional cysteine spacing pattern that distinguishes them from established AMP families (e.g., defensins, thionins, or hevein-like peptides) cataloged in specialized databases like PhytAMP [2] [6]. The cysteine motif—critical for disulfide bond formation and structural stability—deviates from conserved patterns seen in classical plant AMPs. For instance, defensins typically contain eight cysteines forming four disulfide bonds with a CX₅₋₆C...CXC...CXC motif, whereas ToAMP4’s cysteine arrangement remains uncharacterized in existing classification schemes [6] [7]. This divergence suggests Taraxacum species evolved distinct AMP lineages, possibly driven by selective pressures from floral-specific pathogens.
Despite advances in AMP discovery, cysteine-rich peptides like ToAMP4 remain under-characterized due to:
Compound Names Mentioned:
- ToAMP4
- Defensins
- Thionins
- Hevein-like peptides
- Cyclotides
- Lipid II
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